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Compound of Interest

Compound Name:

(S)-2-

(((Benzyloxy)carbonyl)amino)-3,3-

dimethylbutanoic acid

Cat. No.: B123553 Get Quote

Introduction

N-Carbobenzyloxy-L-tert-leucine (N-Cbz-L-tert-leucine) is a protected amino acid derivative

crucial in peptide synthesis and the development of peptidomimetics. The bulky tert-butyl group

of the tert-leucine residue imparts unique conformational constraints and enzymatic stability to

peptides, making it a valuable building block for drug discovery professionals. The

carbobenzyloxy (Cbz or Z) group serves as a robust protecting group for the amine

functionality, enabling controlled peptide bond formation. Accurate spectroscopic

characterization is paramount to ensure the purity and structural integrity of N-Cbz-L-tert-

leucine for its successful application in research and development.

This technical guide provides a summary of the expected spectroscopic data for N-Cbz-L-tert-

leucine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data. Detailed experimental protocols for acquiring this data are also presented, along

with a generalized workflow for spectroscopic analysis. While a complete, published

experimental dataset for N-Cbz-L-tert-leucine is not readily available, the data presented herein

is based on established principles of spectroscopy and analysis of structurally similar

compounds.
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The following tables summarize the predicted and characteristic spectroscopic data for N-Cbz-

L-tert-leucine.

Table 1: Predicted ¹H NMR Spectroscopic Data for N-Cbz-L-tert-leucine

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10-12 Singlet, broad 1H
Carboxylic acid (-

COOH)

~7.35 Multiplet 5H
Aromatic protons

(C₆H₅)

~5.1 Singlet 2H
Benzylic protons (-

CH₂-)

~4.1 Doublet 1H α-proton (-CH-)

~1.0 Singlet 9H
tert-butyl protons (-

C(CH₃)₃)

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate and can vary based on solvent

and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for N-Cbz-L-tert-leucine
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Chemical Shift (δ, ppm) Assignment

~175 Carboxylic acid carbonyl (-COOH)

~156 Urethane carbonyl (-O-(C=O)-N)

~136 Aromatic quaternary carbon

~128.5 Aromatic methine carbons

~128.0 Aromatic methine carbons

~67 Benzylic carbon (-CH₂-)

~62 α-carbon (-CH-)

~34 tert-butyl quaternary carbon

~26.5 tert-butyl methyl carbons

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate.

Table 3: Characteristic IR Absorption Bands for N-Cbz-L-tert-leucine

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3300-2500 O-H (Carboxylic acid) Stretching, broad

~3300 N-H (Urethane) Stretching

3100-3000 C-H (Aromatic) Stretching

2970-2870 C-H (Aliphatic) Stretching

~1710 C=O (Carboxylic acid) Stretching

~1690 C=O (Urethane) Stretching

~1530 N-H Bending

1470-1450 C=C (Aromatic) Stretching

Table 4: Mass Spectrometry Data for N-Cbz-L-tert-leucine
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m/z Ion

265.13 [M]⁺ (Molecular Ion)

220.13 [M - COOH]⁺

108.06 [C₇H₈O]⁺ (benzyl fragment)

91.05 [C₇H₇]⁺ (tropylium ion)

Based on a molecular formula of C₁₄H₁₉NO₄ and a molecular weight of 265.30 g/mol .

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of N-Cbz-L-tert-

leucine.

Instrumentation:

NMR Spectrometer (e.g., 400 MHz or higher)

NMR tubes

Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)

Tetramethylsilane (TMS) as an internal standard

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of N-Cbz-L-tert-leucine in 0.5-0.7 mL

of a suitable deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an

internal standard (0 ppm).

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

ensure a homogeneous magnetic field.
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¹H NMR Acquisition:

Acquire a ¹H NMR spectrum using a standard pulse sequence.

Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans

(e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5

seconds.

¹³C NMR Acquisition:

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans and a longer

acquisition time are typically necessary due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the

chemical shifts to TMS.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in N-Cbz-L-tert-leucine.

Instrumentation:

Fourier-Transform Infrared (FTIR) Spectrometer

Attenuated Total Reflectance (ATR) accessory or KBr press

Procedure (using ATR):

Background Scan: Record a background spectrum of the clean, empty ATR crystal to

subtract atmospheric and instrumental interferences.

Sample Application: Place a small amount of solid N-Cbz-L-tert-leucine onto the ATR crystal.

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the

crystal. Collect the IR spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g.,
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16-32) to improve the signal-to-noise ratio.

Data Analysis: Identify the characteristic absorption peaks and compare them to known

frequencies for functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of N-Cbz-L-tert-

leucine.

Instrumentation:

Mass Spectrometer (e.g., Electrospray Ionization (ESI) or Matrix-Assisted Laser

Desorption/Ionization (MALDI))

Sample introduction system (e.g., direct infusion or coupled with liquid chromatography)

Procedure (using ESI-MS):

Sample Preparation: Prepare a dilute solution of N-Cbz-L-tert-leucine in a suitable solvent

(e.g., methanol or acetonitrile) with a small amount of formic acid or ammonium acetate to

promote ionization.

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the

ionization source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas

temperature) to optimal values.

Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow

rate. Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any significant

fragment ions. Compare the observed m/z values with the calculated values for the expected

chemical formula.

Mandatory Visualizations
Spectroscopic Analysis Workflow
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized chemical compound like N-Cbz-L-tert-leucine.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.
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[https://www.benchchem.com/product/b123553#spectroscopic-data-for-n-cbz-l-tert-leucine-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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